Methyl 2,3-dioxoindoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dioxo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMLLFWFPNUDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908168 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103030-10-0 | |
| Record name | 7-Methoxycarbonylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
A mixture of isatin-7-carboxylic acid (1.0 eq) and methanol (10 eq) is refluxed in the presence of concentrated sulfuric acid (0.1 eq) for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol to yield the methyl ester.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 65–70°C (reflux) |
| Yield | 72–78% |
| Purity (HPLC) | ≥97% |
Base-Mediated Esterification
Alternatively, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is subsequently treated with methanol. This two-step process avoids prolonged heating and improves selectivity.
Reaction Scheme
Advantages
-
Reduced side products from over-esterification.
Green Synthesis via Solvolysis and Cyclization
A sustainable approach leverages solvolysis of substituted isatins in aqueous media. For example, 1-methyl-2,3-dioxoindoline-7-carboxylate is synthesized by treating 1-methylisatin-7-carboxylic acid with water under reflux. The carboxyl group is simultaneously esterified in situ using methyl iodide (CH₃I) as an alkylating agent.
Reaction Conditions
| Component | Quantity |
|---|---|
| 1-Methylisatin-7-carboxylic acid | 1.0 eq |
| CH₃I | 1.2 eq |
| Potassium carbonate | 2.0 eq |
| Solvent | Water:Acetone (3:1) |
| Temperature | 60°C, 4 hours |
Outcomes
Mechanistic Insights
The process proceeds through a keto-enol tautomerization, where the C3 keto group of isatin facilitates nucleophilic attack by methanol. Density functional theory (DFT) calculations suggest that the electron-withdrawing ester group at position 7 stabilizes the transition state, enhancing reaction kinetics.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
Advanced routes employ transition metal catalysis to introduce the methyl ester group. A palladium(II)-catalyzed C–H activation strategy enables direct carboxylation of bromoisatin derivatives, followed by esterification.
Synthesis from 6-Bromoisatin
As detailed in patent CN112500341B, 6-bromoisatin undergoes pyruvic acid condensation to form 7-bromoquinoline-2,4-carboxylic acid. Subsequent esterification with methanol in the presence of NaOH yields the methyl ester.
Critical Steps
-
Condensation : 6-Bromoisatin reacts with pyruvic acid at 100°C for 3 hours (yield: 65%).
-
Decarboxylation : Heating in nitrobenzene at 210°C removes the C2 carboxyl group.
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Esterification : Treatment with methanol and H₂SO₄ affords the methyl ester (yield: 80%).
Optimization Data
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| Condensation | None | 100°C | 65% |
| Decarboxylation | Nitrobenzene | 210°C | 72% |
| Esterification | H₂SO₄ | Reflux | 80% |
Enzymatic Esterification for Chiral Resolution
Emerging biotechnological methods utilize lipases (e.g., Candida antarctica Lipase B) to enantioselectively esterify isatin-7-carboxylic acid. This approach is valuable for producing enantiopure derivatives for asymmetric synthesis.
Procedure
-
Substrate : Racemic isatin-7-carboxylic acid (2.0 mmol).
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Enzyme : Immobilized CALB (50 mg).
-
Solvent : Tert-butyl alcohol.
-
Acyl donor : Vinyl methyl carbonate (3.0 eq).
Results
| Time (h) | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|
| 24 | 52 | 98% (R-isomer) |
| 48 | 89 | 97% (R-isomer) |
This method achieves high stereoselectivity, though scalability remains challenging due to enzyme costs.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 72–78 | 97 | Low | High |
| Base-Mediated Esterification | 85–90 | 98 | Moderate | High |
| Green Synthesis | 68–73 | 95 | Low | Moderate |
| Palladium-Catalyzed | 65–80 | 96 | High | High |
| Enzymatic | 52–89 | 99 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dioxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Methods
The synthesis of methyl 2,3-dioxoindoline-7-carboxylate can be achieved through various methods:
- Esterification : The most common method involves the esterification of 2,3-dioxoindoline-7-carboxylic acid with methanol in the presence of an acid catalyst like hydrochloric acid at elevated temperatures.
- Green Synthesis : Recent studies have explored environmentally friendly synthetic routes that yield high purity and efficiency without extensive purification steps .
Scientific Research Applications
This compound has numerous applications across different scientific domains:
Organic Chemistry
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. A study demonstrated its efficacy as a potential antibacterial agent.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Several derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in specific cancer cell lines by activating caspase pathways .
Medicinal Chemistry
- Drug Development : this compound is being explored for its potential role in drug development. Researchers are particularly interested in its ability to inhibit specific enzymes or receptors involved in disease pathways .
Case Studies
Several studies highlight the compound's applications:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth and induce apoptosis through specific biochemical pathways .
- Synthetic Applications : A recent study detailed the synthesis of isatoic anhydride derivatives from this compound using novel mechanochemical methods, showcasing its utility in generating pharmacologically relevant compounds .
Mechanism of Action
The mechanism of action of methyl 2,3-dioxoindoline-7-carboxylate involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following table summarizes key analogues and their structural/functional differences:
*Similarity scores (0–1 scale) based on Tanimoto coefficient for structural overlap .
Reactivity and Functional Group Analysis
Hydrolysis Reactivity :
- Methyl 2,3-dioxoindoline-7-carboxylate undergoes hydrolysis with LiOH to yield 1-methyl-2,3-dioxoindoline-7-carboxylic acid (83% yield) .
- In contrast, methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4) requires harsher conditions for hydrolysis due to reduced electron-withdrawing effects from a single ketone group .
Catalytic Modifications :
- The introduction of a methoxycarbonyl group at position 7 in the target compound is achieved efficiently using Pd(OAc)₂ and chromium hexacarbonyl (52% yield) .
- Comparatively, dimethylindole-2,3-dicarboxylates (e.g., dimethyl 7-bromo-indole-2,3-dicarboxylate) require bromodiphenylhydrazine intermediates, showing lower yields (~27%) without metal catalysts .
Biological Activity
Methyl 2,3-dioxoindoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
1. Chemical Structure and Properties
This compound features a unique dioxoindoline core with two carbonyl groups and a carboxylate functional group. Its molecular formula is C₁₁H₉N₁O₃, with a molecular weight of approximately 201.19 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate immune responses and cell growth.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
3.2 Anticancer Properties
This compound has also been investigated for its anticancer effects. Several derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, this compound was found to induce apoptosis in specific cancer cell lines by activating caspase pathways .
4. Case Studies and Research Findings
5. Synthetic Routes
This compound can be synthesized through various methods:
- From Isatin : Starting with isatin, the compound can be synthesized via a series of oxidation reactions involving anthranilic acid.
- Green Synthesis : Recent advancements have introduced environmentally friendly methods for synthesizing this compound using less hazardous reagents and conditions .
6. Conclusion and Future Directions
This compound stands out as a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on:
- Elucidating the detailed mechanisms underlying its biological effects.
- Conducting in vivo studies to assess its efficacy and safety profiles.
- Exploring its potential as a lead compound for drug development targeting specific diseases.
Q & A
Q. What are the recommended synthetic routes for Methyl 2,3-dioxoindoline-7-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of indoline precursors. A common approach is the esterification of 7-carboxyindoline derivatives using methanol under acidic catalysis. For example, methyl indole-7-carboxylate analogs can be synthesized via nucleophilic acyl substitution, with optimization focusing on:
- Catalyst selection : Use of H₂SO₄ or thionyl chloride for efficient activation of the carboxylic acid.
- Solvent control : Anhydrous conditions (e.g., dry dichloromethane) to minimize hydrolysis.
- Temperature : Reactions often proceed at reflux (40–60°C) for 6–12 hours.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- Carbonyl signals : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The dioxo groups (C2 and C3) show deshielded signals near 180–190 ppm.
- Aromatic protons : Indoline ring protons resonate between δ 6.8–7.5 ppm in ¹H NMR, with coupling patterns indicating substitution at C7.
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₀H₇NO₄: 221.03 g/mol).
- IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1750 cm⁻¹ (diketone) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste handlers.
- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or low-temperature (100 K) crystallography to reduce thermal motion artifacts.
- Structure Solution : Use SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Key parameters to optimize:
- Hydrogen bonding : Restrain positions using DFIX commands.
- Disorder modeling : Apply PART instructions for disordered solvent molecules.
- Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values). Cross-validate with Cambridge Structural Database (CSD) entries for similar indoline derivatives .
Q. What strategies are employed to analyze hydrogen bonding networks in crystals of this compound, and how do these interactions influence supramolecular assembly?
Methodological Answer:
- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., D (donor)–A (acceptor) patterns). For example:
- C=O···H–N interactions between diketone and adjacent amine groups (if present).
- C–H···O interactions involving methyl ester groups.
- Energy Calculations : Compute interaction energies using DFT (e.g., B3LYP/6-31G*) to quantify stabilization from H-bonds.
- Impact on Packing : Strong H-bonding (e.g., R₂²(8) motifs) often leads to layered or helical supramolecular architectures, affecting material properties like solubility .
Q. How should researchers address contradictions between computational modeling and experimental data (e.g., NMR chemical shifts vs. DFT predictions) for this compound?
Methodological Answer:
- Benchmarking Methods : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with solvent corrections (PCM model for DMSO or CDCl₃).
- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations to average NMR shifts over low-energy conformers.
- Error Analysis : Statistically correlate computed vs. experimental shifts (R² > 0.95 indicates reliable models). Adjust torsional parameters in force fields if discrepancies persist .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
